
2,4,8-Trimethoxy-3-(oxiran-2-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,8-Trimethoxy-3-(oxiran-2-yl)quinoline is a chemical compound known for its unique structure and properties. It features a quinoline core substituted with three methoxy groups at positions 2, 4, and 8, and an oxirane (epoxide) ring at position 3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8-Trimethoxy-3-(oxiran-2-yl)quinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Epoxidation: The oxirane ring at position 3 can be introduced via epoxidation of an appropriate precursor, such as an allyl group, using peracids like m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,8-Trimethoxy-3-(oxiran-2-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like thiols, amines, or halides in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Diols.
Substitution: Various substituted quinoline derivatives
Wissenschaftliche Forschungsanwendungen
2,4,8-Trimethoxy-3-(oxiran-2-yl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical intermediates
Wirkmechanismus
The mechanism of action of 2,4,8-Trimethoxy-3-(oxiran-2-yl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity. This reactivity is exploited in drug design to target specific pathways involved in diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,8-Trimethoxyquinoline: Lacks the oxirane ring, making it less reactive.
3-(Oxiran-2-yl)quinoline: Lacks the methoxy groups, affecting its solubility and reactivity.
2,4,8-Trimethoxy-3-(hydroxy)quinoline: The oxirane ring is replaced with a hydroxyl group, altering its chemical behavior.
Uniqueness
2,4,8-Trimethoxy-3-(oxiran-2-yl)quinoline is unique due to the presence of both methoxy groups and an oxirane ring, which confer distinct chemical and biological properties. This combination enhances its reactivity and potential for diverse applications in research and industry .
Eigenschaften
CAS-Nummer |
827303-70-8 |
|---|---|
Molekularformel |
C14H15NO4 |
Molekulargewicht |
261.27 g/mol |
IUPAC-Name |
2,4,8-trimethoxy-3-(oxiran-2-yl)quinoline |
InChI |
InChI=1S/C14H15NO4/c1-16-9-6-4-5-8-12(9)15-14(18-3)11(10-7-19-10)13(8)17-2/h4-6,10H,7H2,1-3H3 |
InChI-Schlüssel |
FGHNFMGXNNYDRC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1N=C(C(=C2OC)C3CO3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


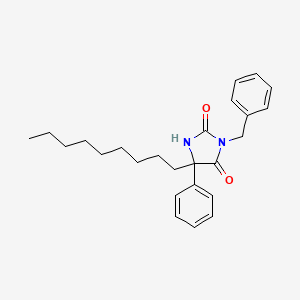
![[3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14208209.png)
![Tert-butyl[(6-chlorohex-4-EN-1-YL)oxy]diphenylsilane](/img/structure/B14208217.png)
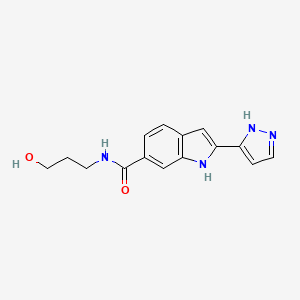
![{[4-(9H-Carbazol-9-yl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14208223.png)
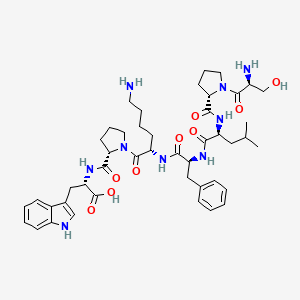
![2-[(2H-1,3-Benzodioxol-5-yl)methoxy]pyridine-3-carbohydrazide](/img/structure/B14208232.png)
![1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-](/img/structure/B14208242.png)
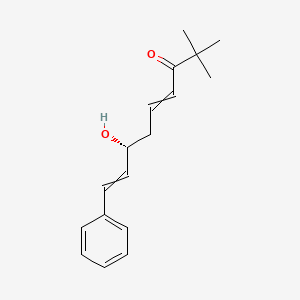
![2-{6-[3-(Cyanomethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14208253.png)
![2-Methyl-2,3-dihydrothieno[3,4-b][1,4]oxathiine](/img/structure/B14208258.png)

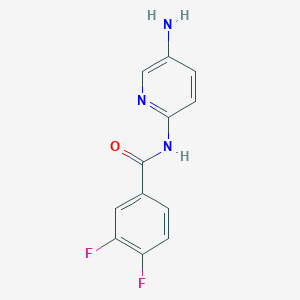
![N-(4-{[2-(4-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14208272.png)
